![molecular formula C19H21FN2 B5768048 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5768048.png)
1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine
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Overview
Description
1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with certain receptors in the body. For example, it has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, cognition, and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models of arthritis, and alleviate pain in animal models of neuropathic pain. The compound has also been shown to modulate the release of certain neurotransmitters in the brain, which may contribute to its analgesic and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the role of specific receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in the body. Additionally, more research is needed to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and pain. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the reaction of 2-fluoroaniline and cinnamaldehyde with piperazine in the presence of a catalyst. The yield of the compound can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Scientific Research Applications
1-(2-fluorophenyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential applications in medical research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2/c20-18-10-4-5-11-19(18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGEYWLFOPIDP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422157 |
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